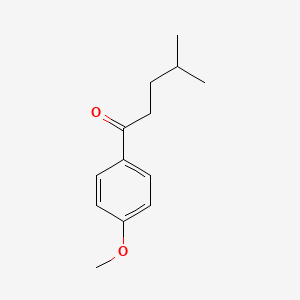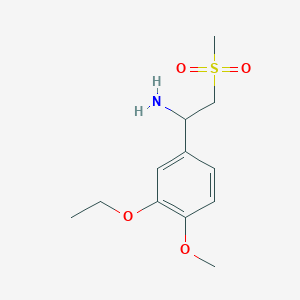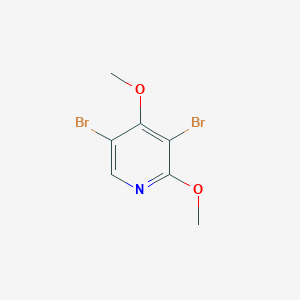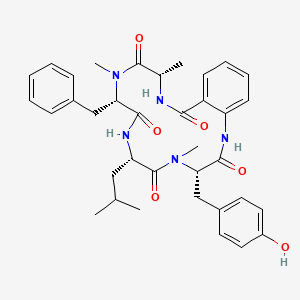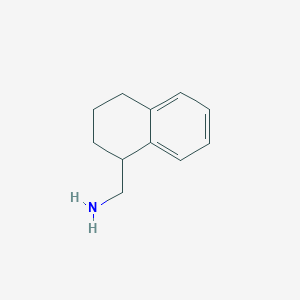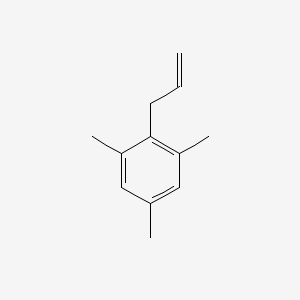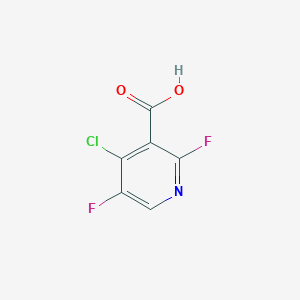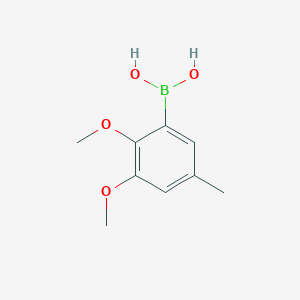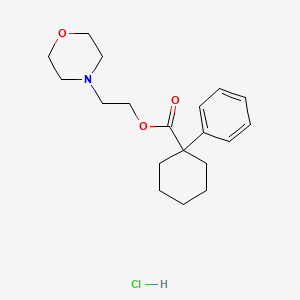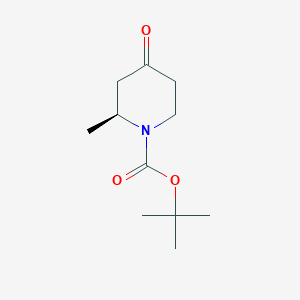
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
概要
説明
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative widely used in organic synthesis and medicinal chemistry. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structure features a piperidine ring substituted with a tert-butyl ester group, a methyl group, and a ketone functional group, making it a versatile building block in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a chiral precursor, such as (S)-2-methyl-4-oxopiperidine-1-carboxylic acid.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification: Employing automated chromatography systems to ensure consistent product quality and purity.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
科学的研究の応用
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: As a chiral building block in asymmetric synthesis and the development of new synthetic methodologies.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a precursor for agrochemicals.
作用機序
The compound exerts its effects primarily through its functional groups:
Ketone Group: Participates in nucleophilic addition reactions, forming intermediates in various synthetic pathways.
Ester Group: Undergoes hydrolysis or substitution, leading to the formation of carboxylic acids or amides.
Methyl Group: Provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: The enantiomer of the compound, with similar reactivity but different stereochemical properties.
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the methyl group, resulting in different steric and electronic effects.
tert-Butyl 2-methylpiperidine-1-carboxylate: Lacks the ketone group, affecting its reactivity and applications.
Uniqueness
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is unique due to its combination of a chiral center, a ketone group, and a tert-butyl ester, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique properties
特性
IUPAC Name |
tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464736 | |
| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-49-1 | |
| Record name | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

